2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves a multi-step process. One common method starts with the preparation of the triazolopyridazine core, which can be achieved through a one-pot synthesis involving 2-hydrazinopyridine and substituted aromatic aldehydes . The resulting intermediate is then subjected to further reactions to introduce the sulfanyl and acetamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfanyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent, particularly as a kinase inhibitor in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as kinases. It acts by inhibiting the activity of these enzymes, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole:
1-Phenyl-2-(4-(2-phenyl-1,2,4-triazolo[1,5-a]pyridin-6-yl)phenyl)-1H-phenanthro[9,10-d]imidazole: Used as a donor-acceptor emitter in organic electronics.
Uniqueness
2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide stands out due to its specific structural features, such as the combination of the triazolopyridazine core with the trimethoxyphenyl group. This unique structure contributes to its potent biological activity and makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C16H17N5O4S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H17N5O4S/c1-23-11-6-10(7-12(24-2)16(11)25-3)18-14(22)8-26-15-5-4-13-19-17-9-21(13)20-15/h4-7,9H,8H2,1-3H3,(H,18,22) |
InChI Key |
RZZJPGMIAKNJIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2=NN3C=NN=C3C=C2 |
Origin of Product |
United States |
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